molecular formula C17H17N3O2S B2931966 1,3-dimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899732-44-6

1,3-dimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2931966
CAS No.: 899732-44-6
M. Wt: 327.4
InChI Key: FOEZJSUVCANCOL-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and a sulfanyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethyluracil with 4-methylbenzyl chloride in the presence of a base, followed by cyclization with a suitable reagent to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the pyrimidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione stands out due to its specific substitution pattern, which enhances its binding affinity to PARP-1 and its potential as a therapeutic agent. Its unique combination of a pyrimidine and pyridine ring, along with the sulfanyl group, provides distinct chemical and biological properties .

Properties

IUPAC Name

1,3-dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-4-6-12(7-5-11)10-23-13-8-9-18-15-14(13)16(21)20(3)17(22)19(15)2/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEZJSUVCANCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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